4-Isothiocyanatopyridine

Description

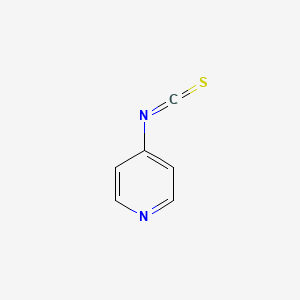

4-Isothiocyanatopyridine (CAS: 76105-84-5, molecular formula: C₆H₄N₂S, molecular weight: 136.17 g/mol) is a heterocyclic compound featuring a pyridine ring substituted with an isothiocyanate (-N=C=S) group at the 4-position. It is widely utilized as a reactive intermediate in organic synthesis, particularly in the preparation of thiourea derivatives and enzyme inhibitors .

Properties

IUPAC Name |

4-isothiocyanatopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c9-5-8-6-1-3-7-4-2-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJLDYVWDOTJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495582 | |

| Record name | 4-Isothiocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76105-84-5 | |

| Record name | 4-Isothiocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isothiocyanatopyridine can be synthesized through a one-pot preparation method from pyridyl amines. This process involves the desulfurization of a dithiocarbamate salt, which is generated in situ by treating an amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride. The reaction is mediated by aqueous iron (III) chloride .

Industrial Production Methods: While specific industrial production methods for 4-isothiocyanatopyridine are not widely documented, the one-pot synthesis method mentioned above can be scaled up for industrial applications. The choice of base and reaction conditions are crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatopyridine undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

Addition Reactions: The compound can react with nucleophiles to form thiourea derivatives.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols.

Reaction Conditions: Typically carried out under mild conditions to prevent decomposition of the isothiocyanate group.

Major Products:

Thiourea Derivatives: Formed through the addition of nucleophiles to the isothiocyanate group.

Scientific Research Applications

4-Isothiocyanatopyridine is utilized in various scientific research fields, including:

Chemistry: As a building block for synthesizing more complex organic molecules.

Biology: Used in the study of enzyme inhibition and protein labeling.

Medicine: Investigated for its potential anticancer and antimicrobial properties.

Industry: Employed in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-isothiocyanatopyridine involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can interact with biological molecules, potentially inhibiting enzymes or modifying proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties and Hazards:

- Hazards : Classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

- Handling : Requires storage at 2–8°C in an inert atmosphere and personal protective equipment (gloves, eye protection) to minimize exposure .

Comparison with Structurally Similar Compounds

2-Isothiocyanato-4-methylpyridine

- Structure : Contains a methyl group at the 4-position of the pyridine ring and an isothiocyanate group at the 2-position.

- Reactivity : The methyl group may sterically hinder reactions at the 4-position, altering its reactivity compared to 4-isothiocyanatopyridine.

- Applications: Likely used in similar synthetic pathways but with regioselectivity differences due to substituent positioning. Limited toxicity data are available, though hazards are presumed comparable to 4-isothiocyanatopyridine .

4-Iodophenyl Isothiocyanate

- Structure : Aromatic isothiocyanate with an iodine substituent on the benzene ring.

- Hazards : Classified as toxic, corrosive, and moisture-sensitive (Hazard Class 6.1, Packing Group II). Its iodine substituent increases molecular weight (263.07 g/mol) and may enhance reactivity in cross-coupling reactions .

- Applications : Used in synthesizing iodinated bioactive molecules, with distinct electronic properties compared to pyridine-based analogs .

4-Cyanopyridine

- Structure: Pyridine substituted with a cyano (-CN) group at the 4-position.

- Applications : Primarily serves as a precursor for pharmaceuticals and agrochemicals rather than conjugation reactions .

Comparative Analysis of Key Parameters

Biological Activity

4-Isothiocyanatopyridine (4-ITCP) is a compound belonging to the isothiocyanate family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of 4-ITCP, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of 4-Isothiocyanatopyridine features a pyridine ring substituted with an isothiocyanate group at the fourth position. The general formula for isothiocyanates can be represented as R-N=C=S, where R denotes the organic moiety, in this case, a pyridine derivative.

Synthesis Methods:

- From Amines : A common method involves the reaction of amines with carbon disulfide in the presence of a base to yield isothiocyanates.

- Direct Substitution : Another approach includes the direct substitution of halogenated pyridine derivatives with thiourea or similar reagents.

Biological Activities

4-Isothiocyanatopyridine exhibits a range of biological activities, including:

- Antimicrobial Properties : Isothiocyanates are known for their antimicrobial effects against various bacteria and fungi. Studies have shown that 4-ITCP demonstrates significant inhibitory activity against pathogenic strains like Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research indicates that compounds containing isothiocyanate groups can induce apoptosis in cancer cells. Specifically, 4-ITCP has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells .

- Anti-inflammatory Effects : Preliminary studies suggest that 4-ITCP may modulate inflammatory pathways, potentially reducing inflammation in various models .

Antimicrobial Efficacy

A study conducted by El-Adasy et al. (2017) evaluated the antimicrobial activity of several isothiocyanate derivatives, including 4-ITCP. The findings are summarized in Table 1.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-Isothiocyanatopyridine | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

The results indicate that 4-ITCP possesses notable antimicrobial properties comparable to other known agents.

Anticancer Activity

A recent study published in Scientific Reports highlighted the cytotoxic effects of 4-ITCP on human colon cancer cells. The study utilized MTT assays to determine cell viability after treatment with varying concentrations of 4-ITCP over 24 hours.

Results Summary:

- At a concentration of 50 µM, cell viability was reduced to approximately 40%, indicating significant cytotoxicity.

- The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, suggesting an apoptotic effect.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.